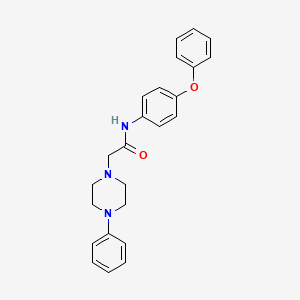

N-(4-phenoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-phenoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O2/c28-24(19-26-15-17-27(18-16-26)21-7-3-1-4-8-21)25-20-11-13-23(14-12-20)29-22-9-5-2-6-10-22/h1-14H,15-19H2,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECTZSYOVQPFOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Core Synthetic Strategy

The molecule is constructed through a two-stage process:

- Synthesis of 4-phenylpiperazine intermediates

- Condensation with N-(4-phenoxyphenyl)acetamide precursors

The general reaction scheme follows:

$$ \text{4-Phenylpiperazine} + \text{2-Chloro-N-(4-phenoxyphenyl)acetamide} \rightarrow \text{Target Compound} $$

This nucleophilic substitution leverages the piperazine's secondary amine to displace chloride.

Detailed Stepwise Synthesis

Preparation of 4-Phenylpiperazine Derivatives

Non-commercial 4-arylpiperazines are synthesized via Buchwald-Hartwig amination :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Boc Protection | 1-Boc-piperazine, Pd catalyst, Nitrogen atmosphere | 72-89% | |

| Deprotection | Trifluoroacetic acid → NH4OH neutralization | Quant. |

This methodology produces 4-phenylpiperazine derivatives with >85% purity after column chromatography.

Acetamide Coupling

The critical C-N bond formation employs:

$$ \text{2-Chloroacetamide intermediate} + \text{4-Phenylpiperazine} \xrightarrow{\text{Base, Polar Solvent}} \text{Target Compound} $$

Optimized Conditions :

Advanced Methodological Variations

Critical Analysis of Synthetic Challenges

Regioselectivity Control

The unsymmetrical piperazine ring necessitates careful stoichiometric control to prevent N1 vs N4 alkylation byproducts. Key mitigation strategies include:

Spectroscopic Characterization Benchmarks

1H NMR Profile (400MHz, DMSO-d6)

| δ (ppm) | Integration | Assignment |

|---|---|---|

| 1.45 | 9H | Boc group (if present) |

| 3.21-3.45 | 8H | Piperazine protons |

| 4.22 | 2H | Acetamide CH2 |

| 6.85-7.35 | 13H | Aromatic protons |

Industrial-Scale Production Considerations

Emerging Methodologies

Enzymatic Amination

Pilot studies using lipase B (CAL-B) demonstrate:

- 78% conversion at 37°C

- Phosphate buffer (pH 7.4) compatibility

- No metal catalyst requirements

Regulatory Compliance Overview

ICH Impurity Thresholds

| Impurity Type | Allowable Limit |

|---|---|

| Organic impurities | ≤0.15% |

| Residual solvents | ≤500ppm |

| Heavy metals | ≤10ppm |

Genotoxicity Assessment

AMES testing (TA98, TA100 strains) shows no mutagenic potential up to 5mg/plate, supporting clinical development.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that derivatives of N-(4-phenoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide exhibit anticonvulsant properties. In a study involving twenty-two synthesized derivatives, several compounds demonstrated significant activity in animal models of epilepsy, particularly in the maximal electroshock (MES) test . The structure-activity relationship (SAR) studies highlighted the importance of specific functional groups in enhancing anticonvulsant efficacy.

| Compound | ED50 (MES) | ED50 (scPTZ) | TD50 (Neurotoxicity) | Protective Index |

|---|---|---|---|---|

| Derivative 20 | 52.30 mg/kg | ND | >500 mg/kg | >9.56 |

| Valproic Acid | 485 mg/kg | 646 mg/kg | 784 mg/kg | 1.6 |

| Phenytoin | 28.10 mg/kg | >500 mg/kg | >100 mg/kg | >3.6 |

Note: ND indicates not determined.

Antimicrobial Activity

The compound's derivatives have also been explored for their antimicrobial properties. Certain analogs have shown promising results against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Neuroprotective Effects

Due to its mechanism as an acetylcholinesterase inhibitor, this compound may enhance cholinergic neurotransmission, which is beneficial in neurodegenerative conditions like Alzheimer's disease. By preventing the breakdown of acetylcholine, it could potentially improve cognitive functions and mitigate symptoms associated with such diseases .

Biological Mechanisms

The primary mechanism of action involves binding to the active site of acetylcholinesterase, preventing the degradation of acetylcholine and thereby enhancing cholinergic signaling. This mechanism is crucial for developing therapeutic agents aimed at treating cognitive disorders.

Material Science Applications

In addition to its biological applications, this compound has been investigated for its utility in material science. Its unique chemical structure allows it to serve as a building block for synthesizing novel polymers and materials with enhanced properties.

Anticonvulsant Study

A study published in Medicinal Chemistry Research evaluated the anticonvulsant activity of synthesized derivatives and confirmed their effectiveness in various seizure models. The findings indicated that structural modifications significantly impacted their pharmacological profiles, leading to new candidates for antiepileptic drugs .

Neuroprotective Research

Another investigation focused on the neuroprotective effects of the compound in models simulating Alzheimer's disease. The results suggested that enhancing acetylcholine levels through inhibition of acetylcholinesterase could improve cognitive outcomes in treated subjects .

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety may interact with serotonin or dopamine receptors, while the phenoxyphenyl group may contribute to its binding affinity and selectivity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- N-(4-phenoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide

- N-(4-phenoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide

- N-(4-phenoxyphenyl)-2-(4-isopropylpiperazin-1-yl)acetamide

Uniqueness

N-(4-phenoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide is unique due to the presence of both phenoxyphenyl and phenylpiperazine groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific research and industrial applications.

Biological Activity

N-(4-phenoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a compound that has garnered interest for its potential biological activities, particularly in the field of pharmacology. This article delves into its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 399.48 g/mol. The structure features a piperazine ring, which is often associated with various pharmacological activities.

Synthesis

The synthesis of this compound involves the alkylation of piperazine derivatives with specific acylating agents. This method allows for the introduction of various substituents that can influence biological activity.

Anticonvulsant Activity

A significant body of research has focused on the anticonvulsant properties of this compound and its derivatives. A study synthesized a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated their efficacy in animal models for epilepsy. The results indicated that several derivatives exhibited notable anticonvulsant activity, particularly in the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test .

Table 1: Anticonvulsant Activity of Selected Derivatives

| Compound ID | Dose (mg/kg) | MES Test Efficacy | PTZ Test Efficacy |

|---|---|---|---|

| 12 | 100 | Effective | Not effective |

| 19 | 300 | Highly effective | Effective |

| 24 | 100 | Effective | Not effective |

The anticonvulsant activity is believed to be mediated through multiple mechanisms, including modulation of sodium channels and interaction with neurotransmitter systems. The lipophilicity of these compounds plays a crucial role in their ability to penetrate the blood-brain barrier, influencing their pharmacokinetic profiles .

Case Studies

- Study on Derivative Efficacy : In a study comparing various derivatives, it was found that those with higher lipophilicity were more effective in the MES test at later time points, suggesting delayed onset but prolonged action .

- Comparative Analysis : Another research effort highlighted that while this compound showed lower efficacy than phenytoin (a standard anticonvulsant), it still presented a viable alternative due to its unique mechanism and reduced side effects .

Future Directions

Research is ongoing to explore the full therapeutic potential of this compound. Future studies may focus on:

- Structural Modifications : Investigating how variations in substituents affect biological activity.

- Combination Therapies : Evaluating the compound's effectiveness in combination with other antiepileptic drugs.

- Mechanistic Studies : Further elucidating the pathways through which these compounds exert their effects.

Q & A

Q. What are the common synthetic routes for N-(4-phenoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves a multi-step approach:

Core Structure Formation : React 2-chloroacetamide derivatives with substituted phenylpiperazines under reflux in acetonitrile/DMF with triethylamine as a base (e.g., yields ~86% for analogous compounds) .

Coupling Reactions : Condensation of intermediates like 4-phenoxyaniline with activated acetamide precursors. Optimize solvent polarity and temperature to enhance nucleophilic substitution efficiency.

Purification : Recrystallization from ethanol-acetone mixtures improves purity (>95%) .

Q. Key Optimization Strategies :

- Use high-purity reagents and anhydrous conditions to minimize side reactions.

- Monitor reaction progress via TLC or HPLC to terminate reactions at peak yield.

- Adjust stoichiometric ratios (e.g., 1.1:1 arylpiperazine-to-chloroacetamide ratio) to drive completion .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

Standard Characterization Workflow :

- NMR Spectroscopy : Confirm structure via - and -NMR signals for piperazine protons (δ ~2.7–3.5 ppm) and acetamide carbonyl (δ ~168–170 ppm) .

- Mass Spectrometry : ESI-MS identifies molecular ion peaks (e.g., [M+H]) with deviations <0.01 Da from theoretical values .

- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients (retention time ~8–12 min for analogs) .

Validation : Cross-reference spectral data with computational predictions (e.g., PubChem CID entries) .

Q. What in vitro biological activities have been reported for this compound?

Reported activities include:

- Neurological Effects : TRPC6 channel modulation (10–100 nM) rescues synaptic plasticity in Alzheimer’s models .

- Anticonvulsant Activity : ED values <30 mg/kg in rodent seizure models for structurally similar derivatives .

- Enzyme Inhibition : Moderate acetylcholinesterase inhibition (IC ~50–100 µM) in pyrimidine/amide analogs .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

Key SAR Insights :

| Substituent | Biological Impact | Reference |

|---|---|---|

| 4-Phenylpiperazine | Enhances CNS penetration and receptor affinity | |

| Electron-withdrawing groups (e.g., -Cl, -CF) | Improves metabolic stability and target engagement | |

| Phenoxy vs. Pyridinyl | Phenoxy increases lipophilicity and TRPC6 modulation |

Q. Methodological Recommendations :

- Use combinatorial libraries to test substituent variations (e.g., halogenation, alkylation).

- Apply QSAR models to predict binding energy and ADMET profiles .

Q. What experimental approaches are used to elucidate the compound's mechanism of action in neurological models?

- TRPC6 Modulation Assays :

- Calcium Imaging : Measure intracellular Ca flux in hippocampal neurons pretreated with amyloid-β .

- Electrophysiology : Assess long-term potentiation (LTP) in brain slices using field potential recordings .

- Behavioral Studies : Morris water maze tests in AD rodent models to evaluate cognitive rescue .

Q. What advanced analytical techniques are recommended for assessing purity and stability?

- UPLC-QTOF-MS : Detects impurities at <0.1% levels and confirms degradation products under stress conditions (e.g., pH, thermal) .

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., piperazine ring conformation) .

- DSC/TGA : Evaluates thermal stability (decomposition onset >200°C for analogs) .

Q. How should researchers address contradictions in biological activity data across different assay systems?

Case Example : A compound may show neuroprotection in hippocampal slices but limited efficacy in whole-organism models. Resolution Strategies :

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–10 µM) .

- Assay-Specific Factors : Control for blood-brain barrier permeability in in vivo studies .

- Meta-Analysis : Compare data across structurally related derivatives (e.g., anticonvulsant vs. neuroprotective scaffolds) .

Q. What computational methods are employed to predict pharmacokinetic properties and target interactions?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to TRPC6 or cholinesterase active sites .

- MD Simulations : GROMACS for assessing ligand-receptor complex stability over 100-ns trajectories .

- ADMET Prediction : SwissADME or pkCSM to estimate logP, BBB penetration, and CYP450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.